molecular formula C10H15N3O B2757925 1-(5-Methoxypyridin-2-yl)piperazine CAS No. 158399-62-3

1-(5-Methoxypyridin-2-yl)piperazine

Cat. No.: B2757925
CAS No.: 158399-62-3
M. Wt: 193.25
InChI Key: PXLUQPNNBGBDGO-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the pyridine ring, which is further connected to a piperazine moiety. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxypyridin-2-yl)piperazine typically involves the reaction of 5-methoxypyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by nucleophilic substitution with 5-methoxypyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxypyridin-2-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.

Scientific Research Applications

1-(5-Methoxypyridin-2-yl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . This interaction is crucial for its potential therapeutic applications, particularly in the modulation of neurotransmitter activity in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methoxypyridin-2-yl)piperazine is unique due to the specific positioning of the methoxy group at the 5-position of the pyridine ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the methoxy group can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-methoxypyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLUQPNNBGBDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158399-62-3
Record name 1-(5-methoxypyridin-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was synthesized from piperazine and 2-bromo-5-methoxypyridine as described for example 39 step 1 (130 mg, yield 25%) as pale yellow liquid. 1H NMR (300 MHz, DMSO-d6) δ 7.87-7.86 (d, J=2.9 Hz, 1H), 7.27-7.23 (dd, J=9.1 Hz, 3.2 Hz, 1H), 6.80-6.77 (d, J=9.2 Hz, 1H), 3.71 (s, 3H), 3.32-3.28 (m, 4H), 2.86-2.83 (m, 4H). MS (ESI) m/z: Calculated for C10H15N3O: 193.12. found: 193.9 (M+H)+
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